2-Chloro-5-methylphenyl 4-piperidinylmethyl ether hydrochloride
Overview
Description
Scientific Research Applications
Synthetic Methodologies and Derivatives Research in synthetic organic chemistry has developed methods for synthesizing compounds that share structural similarities with 2-Chloro-5-methylphenyl 4-piperidinylmethyl ether hydrochloride. For instance, Reese and Thompson (1988) detailed a synthesis approach for 1-arylpiperidin-4-ols, highlighting techniques that could be applicable to synthesizing compounds like this compound (Reese & Thompson, 1988). Similarly, Khan et al. (2013) reported on the synthesis and molecular structure of a compound stabilized by hydrogen bonding and C-H…π interactions, illustrating the intricate molecular interactions possible within this class of compounds (Khan et al., 2013).
Reactivity and Applications The reactivity of related compounds has been studied, with Kassab and Messeha (1973) exploring reactions with 5-Substituted 2-Thiazolidinone-4-thiones, which may inform on the chemical behavior of this compound derivatives (Kassab & Messeha, 1973). Gasparyan et al. (2011) investigated the synthesis and biological properties of similar compounds, noting antibacterial and antioxidant properties that suggest potential applications in pharmaceuticals (Gasparyan et al., 2011).
Insecticidal Activities The synthesis and evaluation of insecticidal activities of novel oxime ether pyrethroids by Liu et al. (2005) demonstrate the potential for related compounds to serve as effective insecticides, offering a glimpse into the agricultural applications of this chemical family (Liu et al., 2005).
Properties
IUPAC Name |
4-[(2-chloro-5-methylphenoxy)methyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO.ClH/c1-10-2-3-12(14)13(8-10)16-9-11-4-6-15-7-5-11;/h2-3,8,11,15H,4-7,9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSEXNDRDFODYGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OCC2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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